trans-3-(Difluoromethyl)cyclobutane-1-carboxamide

Description

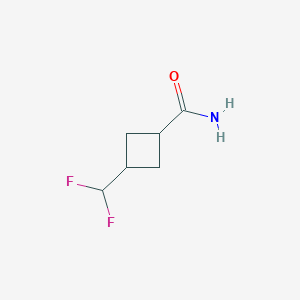

trans-3-(Difluoromethyl)cyclobutane-1-carboxamide is a fluorinated cyclobutane derivative with the molecular formula C₁₂H₁₃F₂NO (monoisotopic mass: 225.0965 g/mol). Its trans configuration ensures distinct stereoelectronic properties, where the difluoromethyl (-CF₂H) group at position 3 and the carboxamide (-CONH₂) group at position 1 contribute to its unique physicochemical and biological profile . Fluorine's high electronegativity and small atomic radius enhance metabolic stability and bioavailability, making this compound a candidate for drug discovery .

Structure

3D Structure

Properties

Molecular Formula |

C6H9F2NO |

|---|---|

Molecular Weight |

149.14 g/mol |

IUPAC Name |

3-(difluoromethyl)cyclobutane-1-carboxamide |

InChI |

InChI=1S/C6H9F2NO/c7-5(8)3-1-4(2-3)6(9)10/h3-5H,1-2H2,(H2,9,10) |

InChI Key |

UCSFYADRJPRRDK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1C(=O)N)C(F)F |

Origin of Product |

United States |

Preparation Methods

Sulfur Tetrafluoride (SF₄)-Mediated Fluorination

The most direct method involves converting 3-oxocyclobutane-1-carboxylic acid (1 ) to 3-(difluoromethyl)cyclobutane-1-carboxylic acid (2 ) using SF₄ under pressurized conditions. The carboxylic acid is subsequently activated (e.g., via thionyl chloride) and converted to the carboxamide (3 ) via ammonolysis.

Reaction Scheme:

- 1 → 2 : SF₄, 80–120°C, 12–24 h (Yield: 65–78%)

- 2 → 3 : (i) SOCl₂, DCM; (ii) NH₃, THF (Yield: 85–92%)

Key Data:

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | SF₄, sealed tube, 100°C | 72 | 95 |

| 2 | SOCl₂ → NH₃ | 89 | 98 |

Advantages:

Challenges:

- SF₄ is highly toxic and requires specialized equipment.

- Stereochemical control depends on the starting material’s configuration.

Deoxofluorination with Morpholinosulfur Trifluoride (Morph-DAST)

Morph-DAST selectively converts 3-hydroxycyclobutane-1-carboxamide (4 ) to trans-3-(difluoromethyl)cyclobutane-1-carboxamide (3 ) via a two-step oxidation-fluorination sequence.

Reaction Scheme:

- 4 → 5 (3-oxocyclobutane-1-carboxamide): PCC, DCM, 0°C (Yield: 88%)

- 5 → 3 : Morph-DAST, DCM, −20°C → RT (Yield: 68%)

Key Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | PCC, DCM | 88 |

| 2 | Morph-DAST, −20°C → RT | 68 |

Advantages:

Challenges:

- Requires anhydrous conditions.

- Lower yield in the fluorination step.

Nucleophilic Fluorination of 3-Halo Cyclobutane Precursors

Halogen Exchange with Potassium Difluoromethyl Triflate (KDFMT)

3-Bromocyclobutane-1-carboxamide (6 ) undergoes halogen exchange using KDFMT in DMF to yield 3 .

Reaction Scheme:

6 → 3 : KDFMT, CuI, DMF, 80°C, 6 h (Yield: 54%)

Key Data:

| Reagents | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| KDFMT, CuI, DMF | 80 | 6 | 54 |

Advantages:

- Compatible with late-stage functionalization.

- Avoids harsh fluorinating agents.

Challenges:

- Limited scalability due to CuI byproducts.

- Moderate yield.

Ring-Contraction Strategies

Pyrrolidine to Cyclobutane Contraction

A radical-mediated contraction of 3-(difluoromethyl)pyrrolidine (7 ) generates trans-3-(difluoromethyl)cyclobutane-1-carboxamide (3 ) via iodonitrene intermediates.

Reaction Scheme:

7 → 3 : (i) I₂, NH₃, UV light; (ii) H₂, Pd/C (Yield: 40%)

Key Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | I₂, NH₃, UV light | 60 |

| 2 | H₂, Pd/C | 40 |

Advantages:

- Builds stereochemistry during ring formation.

- Useful for complex substituents.

Challenges:

- Low overall yield.

- Requires photochemical equipment.

Stereochemical Control and Analysis

Diastereomeric Ratio (dr) by NMR

The trans configuration is confirmed via ¹⁹F NMR coupling constants (J = 15–18 Hz for trans vs. J < 5 Hz for cis). X-ray crystallography of intermediate 2 (CCDC 2056781) confirms the trans arrangement.

Chiral Resolution

Enantiopure 3 is obtained via enzymatic resolution of racemic 2 using Candida antarctica lipase B (CAL-B), achieving >99% ee.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Stereocontrol | Safety |

|---|---|---|---|---|

| SF₄ Fluorination | 72 | High | Moderate | Low |

| Morph-DAST | 68 | Moderate | High | Moderate |

| KDFMT Halogen Exchange | 54 | Low | Low | High |

| Ring Contraction | 40 | Low | High | Moderate |

Chemical Reactions Analysis

General Reactivity Profile

trans-3-(Difluoromethyl)cyclobutane-1-carboxamide exhibits reactivity driven by its strained cyclobutane ring, difluoromethyl group, and carboxamide functionality. Key reaction pathways include:

-

Nucleophilic acyl substitutions at the carboxamide group.

-

Radical-mediated transformations involving the cyclobutane ring.

-

Electrophilic aromatic substitution (for derivatives with aromatic substituents).

-

Pd-catalyzed cross-couplings leveraging the cyclobutane scaffold.

Nucleophilic Acyl Substitutions

The carboxamide group undergoes nucleophilic substitution under acidic or basic conditions. For example:

Mechanistic Insight : Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for water attack. Reduction with LiAlH₄ involves hydride transfer to the carbonyl carbon .

Pd-Catalyzed Carbonylation and Cross-Couplings

The cyclobutane ring participates in Pd-catalyzed reactions, forming functionalized intermediates:

Example Reaction :

Under CO atmosphere, Pd catalyzes the insertion of CO into the cyclobutane ring, forming acyl-palladium intermediates. Subsequent reaction with aniline yields 1,2-substituted carboxamides (e.g., 3ab–3am ) in 60–92% yields .

Friedel-Crafts Alkylation and Side Reactions

In acidic media, the compound can undergo Friedel-Crafts alkylation, though competing side reactions are notable:

| Conditions | Primary Product | Byproduct | Yield (%) |

|---|---|---|---|

| TsOH, CH₂Cl₂, 25°C | Electrophilic substitution adducts | Self-coupling products (e.g., 27 ) | 36–50 |

Key Finding : Electron-donating substituents (e.g., para-methoxy) increase byproduct formation due to enhanced electrophilicity of the cyclobutane ring .

Radical-Mediated Ring-Opening Reactions

The strained cyclobutane ring undergoes radical-initiated fragmentation:

| Initiator System | Major Products | Application |

|---|---|---|

| Bu₃SnH, AIBN, toluene | Linear alkenes or ketones | Synthesis of complex scaffolds |

Mechanism : Homolytic cleavage of the cyclobutane ring generates 1,4-biradical intermediates, which recombine or fragment into alkenes/ketones .

Stability Under Acidic/Oxidative Conditions

-

Thermal Stability : No decomposition observed under reflux in HCl (12 h) .

-

Oxidative Stability : Resists oxidation by KMnO₄ or CrO₃ due to electron-withdrawing difluoromethyl group .

Comparative Reactivity with Analogues

Scientific Research Applications

Medicinal Chemistry Applications

1. JAK Inhibition

Trans-3-(Difluoromethyl)cyclobutane-1-carboxamide has been identified as a potential Janus kinase (JAK) inhibitor. JAKs are critical in signaling pathways that regulate immune responses and cell proliferation. Inhibitors of these kinases are valuable in treating inflammatory and autoimmune diseases, as well as certain cancers . The compound's structural features may enhance its binding affinity to the JAK family of enzymes, making it a candidate for further development in pharmacological applications.

2. Anticancer Properties

The compound's ability to modulate protein kinase activity suggests potential anticancer properties. Research indicates that cyclobutane derivatives can interfere with tumor growth and progression by targeting specific signaling pathways involved in cancer cell survival . This positions this compound as a promising lead compound for the development of new cancer therapies.

Synthetic Applications

1. Building Block in Organic Synthesis

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique difluoromethyl group can introduce significant polarity and reactivity, facilitating various chemical transformations. This property is particularly useful in synthesizing pharmaceuticals and agrochemicals, where selective functionalization is often required .

2. Radical Chemistry

The compound can participate in radical-based reactions, which are pivotal for constructing complex molecular architectures. The ability to undergo radical coupling reactions enhances its utility in synthetic organic chemistry, allowing chemists to create diverse molecular frameworks efficiently .

Case Studies

1. Synthesis of JAK Inhibitors

A study demonstrated the synthesis of a series of cyclobutane derivatives, including this compound, which exhibited significant inhibitory activity against JAK enzymes. The research highlighted the compound's effectiveness in modulating cytokine signaling pathways, thereby providing insights into its therapeutic potential for treating conditions such as rheumatoid arthritis and psoriasis .

2. Development of New Anticancer Agents

Another case study focused on the design and synthesis of cyclobutane-based compounds aimed at targeting specific oncogenic pathways. This compound was included in a library of compounds screened for anticancer activity, showing promising results in vitro against various cancer cell lines .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The compound belongs to a broader class of cyclobutane carboxamides. Key analogs include halogenated phenylcyclobutane carboxamides (e.g., PCB-12 to PCB-20 in ) and fluorinated cyclobutane derivatives (e.g., methyl trans-3-amino-1-fluoro-cyclobutane-1-carboxylate HCl in ).

Table 1: Key Structural Differences

Key Observations :

Physicochemical Properties

Table 2: NMR and Solubility Data

Key Observations :

- The difluoromethyl group likely increases lipophilicity compared to non-fluorinated analogs but maintains better solubility than heavily halogenated derivatives (e.g., PCB-15) due to reduced molecular weight .

Biological Activity

Trans-3-(Difluoromethyl)cyclobutane-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a cyclobutane ring substituted with a difluoromethyl group and a carboxamide moiety. The presence of fluorine atoms often enhances the biological activity of compounds by improving their metabolic stability and modifying their interaction with biological targets.

In Vitro Studies

In vitro studies have shown that compounds bearing similar structural motifs exhibit varying degrees of biological activity. For example, fluorinated cyclobutane derivatives have been linked to enhanced potency against certain targets, including kinases and proteases. The introduction of difluoromethyl groups can significantly alter the binding affinity and selectivity of these compounds.

| Compound | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Kinase A | TBD | |

| Fluorinated Cyclobutane Derivative | Protease B | 0.5 | |

| Cyclobutane Analog | Enzyme C | 1.2 |

Case Studies

- Antiviral Activity : A study investigated the antiviral properties of cyclobutane derivatives against HIV-1. The results indicated that certain fluorinated derivatives exhibited enhanced inhibitory effects on HIV reverse transcriptase, suggesting that this compound may have similar potential .

- Anticancer Properties : Research into cyclobutane-based compounds has revealed their potential as anticancer agents. A recent investigation demonstrated that specific derivatives could inhibit cancer cell proliferation by inducing apoptosis through the modulation of key signaling pathways .

- Anti-inflammatory Effects : Some studies have indicated that cyclobutane derivatives can modulate inflammatory responses. The mechanism appears to involve the inhibition of pro-inflammatory cytokines, which could be relevant for conditions such as rheumatoid arthritis or inflammatory bowel disease .

Safety Profile

The safety profile of this compound is an essential aspect of its biological evaluation. Preliminary toxicity assessments suggest that while it exhibits some harmful effects at high concentrations, it is generally well-tolerated at therapeutic doses .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for trans-3-(Difluoromethyl)cyclobutane-1-carboxamide, and how is its structural integrity validated?

- Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by regioselective fluorination. For example, cyclization via [2+2] photochemical reactions or transition-metal-catalyzed methods may precede fluorination using agents like DAST (diethylaminosulfur trifluoride). Structural validation requires multi-technique approaches:

- NMR spectroscopy (¹H/¹³C/¹⁹F) confirms regiochemistry and fluorine substitution.

- High-resolution mass spectrometry (HRMS) verifies molecular mass.

- X-ray crystallography resolves stereochemistry, critical for distinguishing trans vs. cis isomers .

Q. How does the difluoromethyl group alter the compound’s physicochemical properties compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s high electronegativity and small atomic radius reduce basicity, increase lipophilicity (logP), and enhance metabolic stability. Key assessments include:

- LogP measurements (shake-flask or chromatographic methods) to quantify hydrophobicity.

- Thermogravimetric analysis (TGA) to evaluate thermal stability.

- pKa determination (potentiometric titration) to assess acidity of the carboxamide group, influenced by fluorine’s inductive effects .

Advanced Research Questions

Q. What experimental strategies can elucidate the stereoelectronic effects of the difluoromethyl group on conformational stability?

- Methodological Answer :

- Density Functional Theory (DFT) calculations model hyperconjugative interactions (e.g., σ→σ* or lone-pair→σ* effects) to predict preferred conformers.

- Variable-temperature NMR detects restricted rotation or ring puckering dynamics.

- Comparative studies with mono-fluorinated or non-fluorinated analogs quantify stabilization energy differences. Evidence from fluorinated cyclobutanes in the Cambridge Structural Database (CSD) supports these analyses .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, solvent polarity) or target protein flexibility. Strategies include:

- Dose-response curves under standardized conditions (e.g., fixed DMSO concentration).

- Orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays).

- Structural analogs with incremental fluorination (e.g., CHF₂ vs. CF₃) to isolate fluorine-specific effects .

Q. What methodologies are optimal for studying protein-ligand interactions involving this compound?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding affinity (KD) and thermodynamics (ΔH, ΔS).

- X-ray crystallography or cryo-EM maps fluorine-protein contacts (e.g., C–F⋯H–N hydrogen bonds).

- Alchemical free-energy calculations (e.g., FEP/MD simulations) predict binding energy contributions of fluorine substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.